Cas no 13456-63-8 (Hydrazinecarbothioamide,N-phenyl-2-(phenylmethylene)-)
13456-63-8 structure
Product Name:Hydrazinecarbothioamide,N-phenyl-2-(phenylmethylene)-
CAS No:13456-63-8
MF:C14H13N3S
MW:255.338121175766
CID:225006
PubChem ID:5386157
Update Time:2025-04-19
Hydrazinecarbothioamide,N-phenyl-2-(phenylmethylene)- Chemical and Physical Properties
Names and Identifiers
-
- Hydrazinecarbothioamide,N-phenyl-2-(phenylmethylene)-
- 1-[(Z)-benzylideneamino]-3-phenylthiourea
- 13456-63-8
- 1-[(E)-benzylideneamino]-3-phenyl-thiourea
- CCG-248130
- N1-phenyl-2-benzylidenehydrazine-1-carbothioamide
- AKOS002184295
- Benzaldehyde, 4-phenyl-3-thiosemicarbazone
- benzaldehyde N-phenylthiosemicarbazone
- Benzaldehyde-4-phenylthiosemicarbazone
- CHEMBL403162
-
- Inchi: 1S/C14H13N3S/c18-14(16-13-9-5-2-6-10-13)17-15-11-12-7-3-1-4-8-12/h1-11H,(H2,16,17,18)/b15-11+
- InChI Key: AXBWEHNBWRHZBB-RVDMUPIBSA-N
- SMILES: S=C(N/N=C/C1C=CC=CC=1)NC1C=CC=CC=1
Computed Properties
- Exact Mass: 255.08319
- Monoisotopic Mass: 255.083018
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 279
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 68.5
- XLogP3: 3.2
Experimental Properties
- Density: 1.14
- Boiling Point: 390.9°C at 760 mmHg
- Flash Point: 190.2°C
- Refractive Index: 1.618
- PSA: 36.42
Hydrazinecarbothioamide,N-phenyl-2-(phenylmethylene)- Related Literature
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
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Raheleh Torabi,Hedayatollah Ghourchian,Massoud Amanlou Org. Biomol. Chem., 2016,14, 8141-8153
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